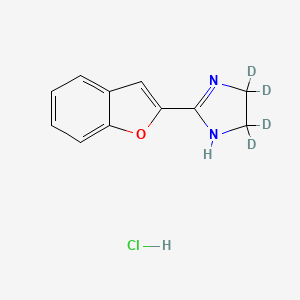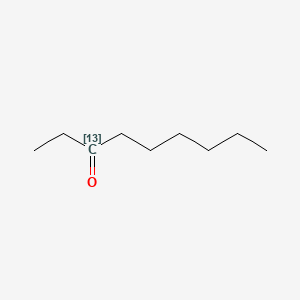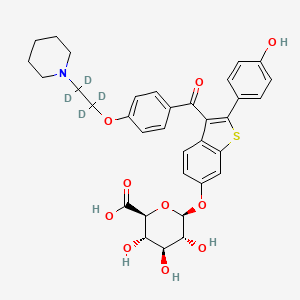
5-HT1A antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “Antagonista 5-HT1A 1” es una entidad química que actúa como antagonista en el receptor de serotonina 1A, también conocido como receptor 5-hidroxitriptamina 1A. Este receptor es un subtipo de los receptores de serotonina, que están involucrados en varios procesos fisiológicos, incluyendo la regulación del estado de ánimo, la ansiedad y la cognición. El receptor de serotonina 1A es un receptor acoplado a proteína G que se distribuye ampliamente en el cerebro, el bazo y el riñón neonatal .
Métodos De Preparación
La síntesis del Antagonista 5-HT1A 1 normalmente implica múltiples pasos, incluyendo ciclización, sustitución nucleofílica y purificación. Un método implica el uso de hidróxido de sodio y glicol de etileno como disolventes para la ciclización, seguido del uso de trietilamina como base y etanol como disolvente para reacciones posteriores. El paso final a menudo implica sustitución nucleofílica utilizando carbonato de potasio como base y acetonitrilo como disolvente . Los métodos de producción industrial pueden utilizar síntesis asistida por microondas para reducir los tiempos de reacción y mejorar los rendimientos .
Análisis De Reacciones Químicas
El Antagonista 5-HT1A 1 experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica a menudo utilizan reactivos como yoduro de sodio y carbonato de potasio.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El Antagonista 5-HT1A 1 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de los ligandos del receptor de serotonina.
Biología: Ayuda a comprender el papel de los receptores de serotonina en varios procesos biológicos.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de la ansiedad, la depresión y otros trastornos del estado de ánimo
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores de serotonina.
Mecanismo De Acción
El mecanismo de acción del Antagonista 5-HT1A 1 implica la unión al receptor de serotonina 1A e inhibe su actividad. Este receptor está acoplado a la proteína Gi, y su activación normalmente conduce a hiperpolarización y reducción de la frecuencia de disparo de la neurona postsináptica. Al antagonizar este receptor, el Antagonista 5-HT1A 1 previene estos efectos, modulando así la liberación de neurotransmisores y la actividad neuronal .
Comparación Con Compuestos Similares
El Antagonista 5-HT1A 1 se puede comparar con otros antagonistas del receptor de serotonina como la clozapina, la trazodona y el pindolol. Estos compuestos también se dirigen a los receptores de serotonina, pero pueden tener diferentes afinidades y selectividades para varios subtipos de receptores. Por ejemplo:
Clozapina: Un antipsicótico atípico utilizado en la esquizofrenia resistente al tratamiento.
Trazodona: Un inhibidor de la recaptación de serotonina utilizado para tratar el trastorno depresivo mayor.
Pindolol: Un antagonista del receptor beta adrenérgico utilizado para tratar la hipertensión y las arritmias.
Cada uno de estos compuestos tiene propiedades y aplicaciones terapéuticas únicas, lo que destaca la especificidad y el potencial del Antagonista 5-HT1A 1 en la investigación científica y la medicina.
Propiedades
Fórmula molecular |
C23H29ClN6O2 |
|---|---|
Peso molecular |
457.0 g/mol |
Nombre IUPAC |
4-(3-chlorophenyl)-N-[6-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)hexyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C23H29ClN6O2/c24-19-8-7-9-20(18-19)27-14-16-28(17-15-27)22(31)25-11-4-1-2-5-13-30-23(32)29-12-6-3-10-21(29)26-30/h3,6-10,12,18H,1-2,4-5,11,13-17H2,(H,25,31) |
Clave InChI |
LQACCULQLKHGMI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCCCCCCN3C(=O)N4C=CC=CC4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


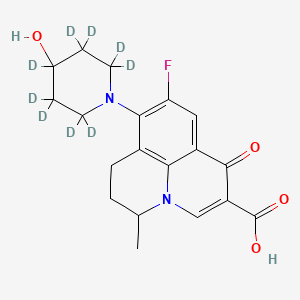
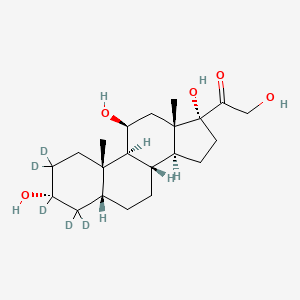

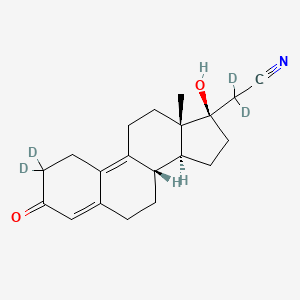
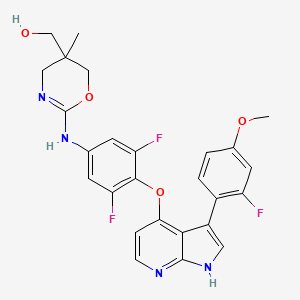
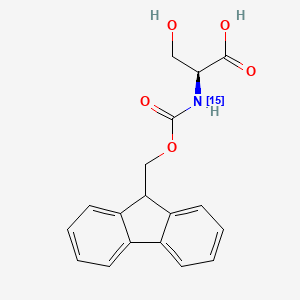
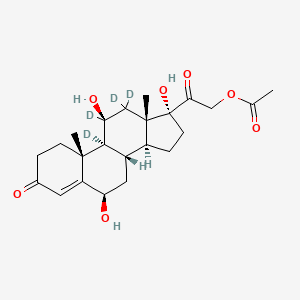
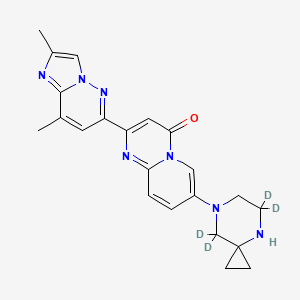
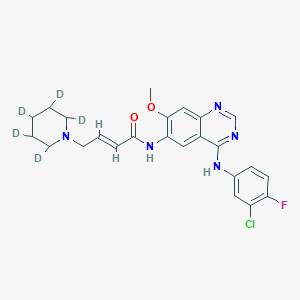
![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
